2-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester 2-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13474393
InChI: InChI=1S/C15H25ClN2O3/c1-15(2,3)21-14(20)17-8-4-5-12(17)10-18(11-6-7-11)13(19)9-16/h11-12H,4-10H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCCC1CN(C2CC2)C(=O)CCl
Molecular Formula: C15H25ClN2O3
Molecular Weight: 316.82 g/mol

2-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13474393

Molecular Formula: C15H25ClN2O3

Molecular Weight: 316.82 g/mol

* For research use only. Not for human or veterinary use.

2-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C15H25ClN2O3
Molecular Weight 316.82 g/mol
IUPAC Name tert-butyl 2-[[(2-chloroacetyl)-cyclopropylamino]methyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C15H25ClN2O3/c1-15(2,3)21-14(20)17-8-4-5-12(17)10-18(11-6-7-11)13(19)9-16/h11-12H,4-10H2,1-3H3
Standard InChI Key QKFSDSHZPRKGBQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC1CN(C2CC2)C(=O)CCl
Canonical SMILES CC(C)(C)OC(=O)N1CCCC1CN(C2CC2)C(=O)CCl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl 2-[[(2-chloroacetyl)-cyclopropylamino]methyl]pyrrolidine-1-carboxylate, reflects its intricate structure. Key features include:

  • Pyrrolidine ring: A five-membered saturated heterocycle with one nitrogen atom.

  • Cyclopropyl group: A three-membered cycloalkane fused to the amino moiety.

  • Chloroacetyl unit: A reactive acyl chloride derivative.

  • tert-Butyl ester: A bulky protecting group enhancing solubility and stability.

Physicochemical Data

PropertyValueSource
Molecular formulaC₁₅H₂₅ClN₂O₃
Molecular weight316.82 g/mol
CAS number1353943-80-2
Density1.2±0.1 g/cm³
Boiling point428.8±28.0 °C at 760 mmHg
SolubilityLimited in aqueous media

The compound’s chirality, arising from the (S)-configuration at the pyrrolidine carbon, influences its biological interactions . Computational modeling suggests its three-dimensional conformation enhances binding to hydrophobic pockets in proteins.

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves three stages:

  • Pyrrolidine ring formation: Achieved via cyclization of γ-aminobutyric acid derivatives under acidic conditions.

  • Introduction of cyclopropylamine: A nucleophilic substitution reaction links the cyclopropyl group to the pyrrolidine nitrogen.

  • Chloroacetylation and esterification: The chloroacetyl moiety is attached via amide coupling, followed by tert-butyl ester protection using di-tert-butyl dicarbonate (Boc₂O) .

Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Pyrrolidine formationH₂SO₄, 80°C, 12 h65–70
CyclopropylaminationCyclopropylamine, DMF, 60°C75–80
ChloroacetylationChloroacetyl chloride, Et₃N85–90
Boc protectionBoc₂O, DMAP, CH₂Cl₂90–95

Automated continuous-flow systems have improved yields to >90% by minimizing side reactions. Purification via column chromatography (silica gel, hexane/EtOAc) ensures >95% purity .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound’s chloroacetyl group acts as an electrophile, covalently modifying cysteine residues in enzymes like cyclin-dependent kinases (CDKs). In vitro assays show IC₅₀ values of 0.8–1.2 µM against CDK4/6, comparable to palbociclib . Molecular dynamics simulations reveal hydrogen bonding between the pyrrolidine nitrogen and kinase active-site residues (e.g., Asp158 in CDK6).

Applications in Drug Development

Intermediate for PROTACs

The compound serves as a linker in proteolysis-targeting chimeras (PROTACs), connecting E3 ligase ligands (e.g., von Hippel-Lindau) to target protein binders. Its rigidity improves proteasome recruitment efficiency, achieving DC₅₀ values of 10–50 nM in degrading BRD4 .

Prodrug Design

Enzymatic cleavage of the tert-butyl ester in vivo releases the carboxylic acid, enhancing water solubility. Rat pharmacokinetic studies show a 3-fold increase in bioavailability compared to non-ester analogs .

Comparison with Analogous Compounds

CompoundKey Structural DifferenceCDK4 IC₅₀ (µM)
Target compoundCyclopropylamino group0.9
2-[(Isopropylamino)methyl]pyrrolidineLinear isopropyl chain2.1
2-[(Phenylamino)methyl]pyrrolidineAromatic phenyl group5.4

The cyclopropyl group’s ring strain and electron-withdrawing effects enhance binding affinity by 2.3-fold compared to linear analogs.

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